2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

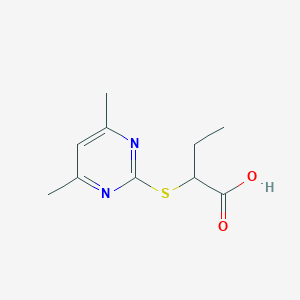

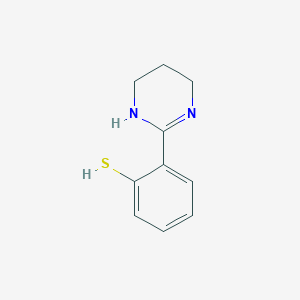

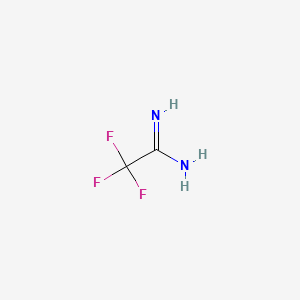

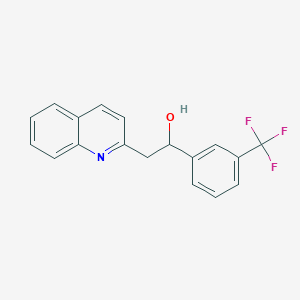

The molecular formula of 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol is C18H14F3NO . The structure includes a quinoline ring attached to a trifluoromethylphenyl group via an ethanol linker .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol include a molecular weight of 317.31 . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The presence of the quinoline moiety makes it a valuable starting material for synthesizing complex molecules with potential pharmacological activities .

Catalysts in Organic Reactions

The compound’s structure allows it to act as a ligand for metal catalysts used in organic synthesis. This can enhance the efficiency of various chemical reactions, including C–H bond activation, which is a fundamental transformation in organic chemistry .

Proteomics Research

As a specialty product in proteomics research, this compound can be used to study protein interactions and functions. It can help in identifying protein modifications and understanding the mechanisms of diseases at the molecular level .

Analytical Chemistry Applications

In analytical chemistry, this compound can be employed in chromatography and mass spectrometry. These techniques are used for the separation, identification, and quantification of chemical components in samples, which is vital for quality control and research .

Controlled Environment and Cleanroom Solutions

Lastly, this compound could be used in the development of controlled environment and cleanroom solutions. Its properties might be beneficial in creating materials or coatings that require specific chemical resistance or stability .

Safety and Hazards

The safety information for 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10,17,23H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBZNRHQQJHDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC(=CC=C3)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381205 |

Source

|

| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol | |

CAS RN |

502625-52-7 |

Source

|

| Record name | α-[3-(Trifluoromethyl)phenyl]-2-quinolineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502625-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.